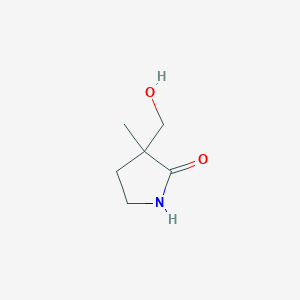![molecular formula C15H13N5O2 B2398042 2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1327502-38-4](/img/structure/B2398042.png)
2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . This class of compounds has been found to exhibit various biological activities, including anti-proliferative activities against a panel of cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives, including the compound , often involves a conformational restriction strategy . This strategy is used to design and synthesize novel microtubulin polymerization inhibitors .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives is relatively simple, yet remarkably versatile . The ring system of these compounds is isoelectronic with that of purines, making it a potential surrogate of the purine ring .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold has been utilized in various areas of drug design . Depending on the choice of substituents, the scaffold can serve as a viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives can be influenced by the choice of substituents . For instance, replacing the purine ring with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
Applications De Recherche Scientifique
- Researchers have explored the potential of this compound as an antidiabetic agent. In vitro studies revealed that certain derivatives of this compound exhibit significant α-glucosidase inhibition activity . This property makes it a promising candidate for managing diabetes.
- Several derivatives of this compound have demonstrated potent anticancer activity against various cancer cell lines. Notably:
- Certain derivatives, such as 4e and 4h, exhibited potent antioxidant activity. Their low IC50 values indicate strong antioxidant potential .
- Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives, structurally related to our compound, have been designed as novel microtubulin polymerization inhibitors. These compounds showed moderate to potent anti-proliferative activities against cancer cell lines .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, similar to our compound, has been explored for designing new LSD1 inhibitors .
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized using a similar scaffold. These compounds have potential applications in explosives and propellants .
Antidiabetic Activity
Anticancer Properties
Antioxidant Activity
Microtubulin Polymerization Inhibition
LSD1 Inhibitors
Energetic Materials
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , and [1,2,4]triazolo[4,3-c]quinazolines have been reported to inhibit PCAF . These targets play crucial roles in cell signaling and gene expression, respectively.
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active site, leading to inhibition of the target’s function . This interaction can result in changes in cell signaling or gene expression, depending on the specific target.
Biochemical Pathways
Based on the targets of similar compounds, the compound could potentially affect pathways related to cell signaling (in the case of c-met kinase inhibition) or gene expression (in the case of pcaf inhibition) .
Pharmacokinetics
Pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated anti-tumor activity and the ability to induce cell cycle arrest and apoptosis .
Orientations Futures
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold, including the compound , has found numerous applications in medicinal chemistry . Future research may focus on further exploring the versatility of this scaffold, potentially leading to the identification of biologically active compounds with favorable ADME-PK properties .
Propriétés
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-13(18-9-6-11-4-1-2-5-12(11)18)10-20-15(22)19-8-3-7-16-14(19)17-20/h1-5,7-8H,6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWPAGBYSSYSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)N4C=CC=NC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397960.png)
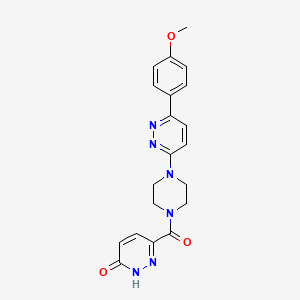
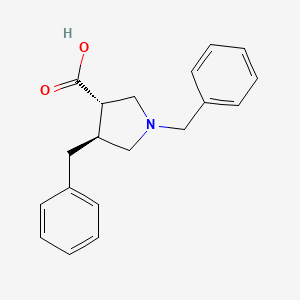
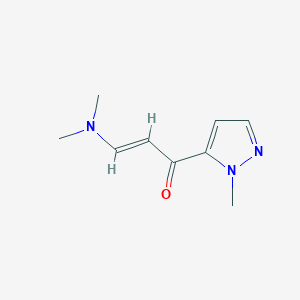
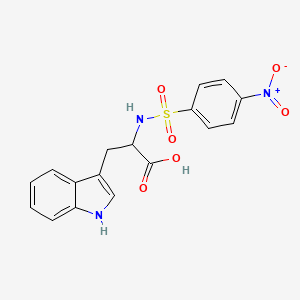

![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)

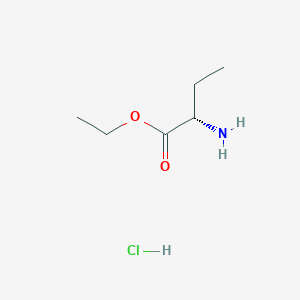

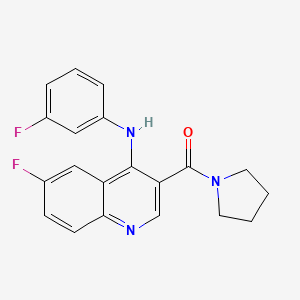

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2397976.png)
